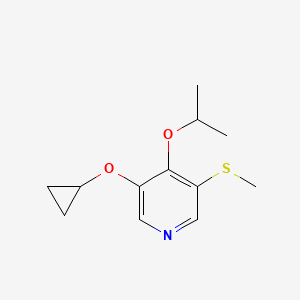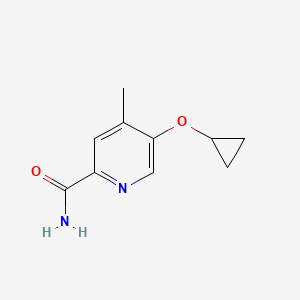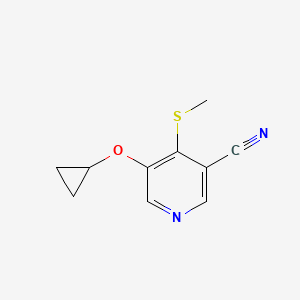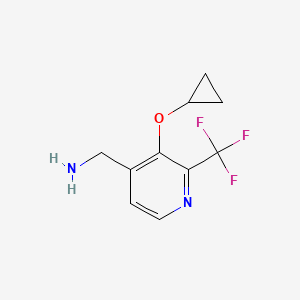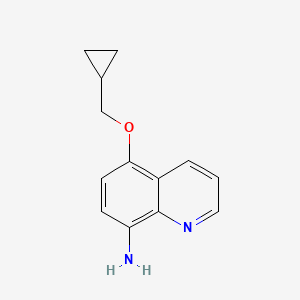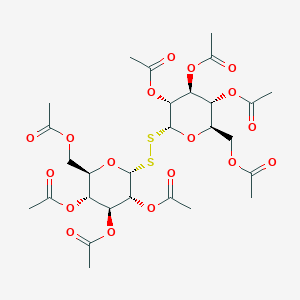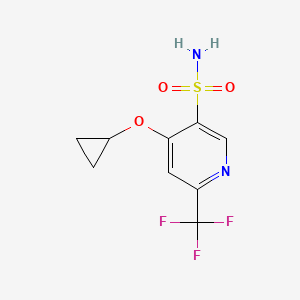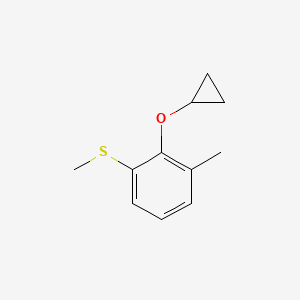![molecular formula C18H19N3O3S B14810946 N-benzyl-4-oxo-4-{2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]hydrazinyl}butanamide](/img/structure/B14810946.png)
N-benzyl-4-oxo-4-{2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]hydrazinyl}butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-4-oxo-4-{2-[3-(2-thienyl)acryloyl]hydrazino}butanamide is an organic compound that features a benzyl group, a thienyl group, and a hydrazino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-oxo-4-{2-[3-(2-thienyl)acryloyl]hydrazino}butanamide typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, which are then coupled together under specific reaction conditions. For instance, the synthesis might involve the reaction of benzylamine with a suitable acylating agent to form the benzylamide intermediate. This intermediate is then reacted with a thienyl-containing compound under hydrazination conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-4-oxo-4-{2-[3-(2-thienyl)acryloyl]hydrazino}butanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the compound into different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional carbonyl groups, while reduction could produce a more saturated derivative.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity, making it a candidate for drug discovery and development.
Industry: The compound could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which N-benzyl-4-oxo-4-{2-[3-(2-thienyl)acryloyl]hydrazino}butanamide exerts its effects depends on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction cascades or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-4-oxo-4-{2-[3-(2-furyl)acryloyl]hydrazino}butanamide: Similar structure but with a furyl group instead of a thienyl group.
N-benzyl-4-oxo-4-{2-[3-(2-pyridyl)acryloyl]hydrazino}butanamide: Contains a pyridyl group, offering different electronic properties.
Uniqueness
N-benzyl-4-oxo-4-{2-[3-(2-thienyl)acryloyl]hydrazino}butanamide is unique due to the presence of the thienyl group, which can impart distinct electronic and steric properties compared to similar compounds with different heterocyclic groups
Properties
Molecular Formula |
C18H19N3O3S |
|---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
N-benzyl-4-oxo-4-[2-[(E)-3-thiophen-2-ylprop-2-enoyl]hydrazinyl]butanamide |
InChI |
InChI=1S/C18H19N3O3S/c22-16(19-13-14-5-2-1-3-6-14)10-11-18(24)21-20-17(23)9-8-15-7-4-12-25-15/h1-9,12H,10-11,13H2,(H,19,22)(H,20,23)(H,21,24)/b9-8+ |
InChI Key |
JDEXLHFVOLQQBI-CMDGGOBGSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CNC(=O)CCC(=O)NNC(=O)/C=C/C2=CC=CS2 |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CCC(=O)NNC(=O)C=CC2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'~1~,N'~6~-bis[(2-iodophenyl)carbonyl]hexanedihydrazide](/img/structure/B14810863.png)
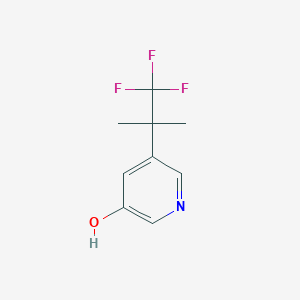
![N-{4-[(4-iodophenyl)sulfamoyl]phenyl}cyclopropanecarboxamide](/img/structure/B14810868.png)
